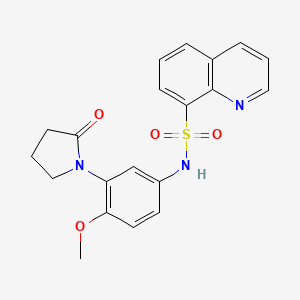

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)quinoline-8-sulfonamide, also known as MQS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQS is a sulfonamide derivative of quinoline that exhibits promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Antibacterial and Antimalarial Activity

Green Synthesis and Antibacterial Activity : A study by Alavi et al. (2017) explored the green synthesis of novel quinoxaline sulfonamides, demonstrating their significant antibacterial activities against various strains, such as Staphylococcus spp. and Escherichia coli. This suggests the potential of related sulfonamide compounds in antibacterial applications [Alavi, Mosslemin, Mohebat, & Massah, 2017].

Antimalarial Sulfonamides as COVID-19 Drug Candidates : Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential application as COVID-19 therapeutics, showing promising antiviral activities and favorable ADMET properties. This highlights the dual-use potential of such compounds in tackling both malaria and viral infections like COVID-19 [Fahim & Ismael, 2021].

Anticancer Properties

Quinazoline Derivatives and Antihypertensive Agents : Research by Rahman et al. (2014) focused on synthesizing N-substituted quinazoline sulfonamide derivatives, evaluating them for their diuretic and antihypertensive activities. This study suggests the potential use of related compounds in developing novel treatments for hypertension [Rahman et al., 2014].

PI3K Inhibitors with Anticancer Activity : Zhang et al. (2015) synthesized a series of compounds showing potent inhibitory activity against PI3Ks, particularly PI3Kα, indicating their potential as effective anticancer agents. This underscores the importance of such compounds in the development of new cancer therapies [Zhang et al., 2015].

Molecular Docking and Drug Design

Copper(II) Complexes with DNA and BSA Binding : A study by Pascual-Álvarez et al. (2016) on CuII complexes with quinoline sulfonamide derivatives demonstrated their nuclease activity upon photoirradiation, suggesting applications in DNA-targeted therapies and as tools in molecular biology [Pascual-Álvarez, Tŏpala, Estevan, Sanz, & Alzuet-Piña, 2016].

Fluorescence and Quantum Chemical Investigations

Fluorescence Applications : Research by Le et al. (2020) on multi-substituted quinoline derivatives, starting from eugenol, demonstrated promising fluorescence properties, suggesting potential applications in the development of fluorescent probes and materials science [Le, Nguyen, Ngo, Le, Bui, Tran, Nguyen, & Van Meervelt, 2020].

Mechanism of Action

Target of Action

The compound “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)quinoline-8-sulfonamide” contains a quinoline moiety, a pyrrolidine ring, and a sulfonamide group. Quinoline derivatives have been known to exhibit various biological activities and can interact with a wide range of targets, including enzymes, receptors, and ion channels . Pyrrolidine derivatives are also versatile in drug discovery and have been associated with various biological activities .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. The quinoline moiety could potentially intercalate with DNA, while the pyrrolidine ring might contribute to the stereochemistry of the molecule .

Biochemical Pathways

The affected pathways would depend on the specific target and the mode of action of the compound. Quinoline derivatives have been involved in various biochemical pathways, including those related to antimicrobial, antimalarial, and anticancer activities .

Pharmacokinetics

The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Generally, the presence of the methoxy group and the pyrrolidine ring might influence the compound’s absorption and distribution .

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-17-10-9-15(13-16(17)23-12-4-8-19(23)24)22-28(25,26)18-7-2-5-14-6-3-11-21-20(14)18/h2-3,5-7,9-11,13,22H,4,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQGWBNYNRQOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)